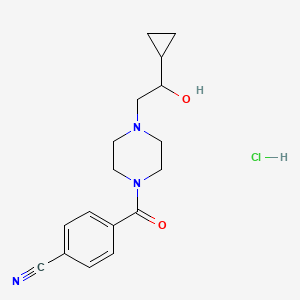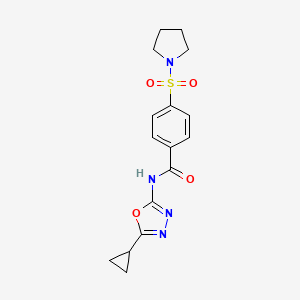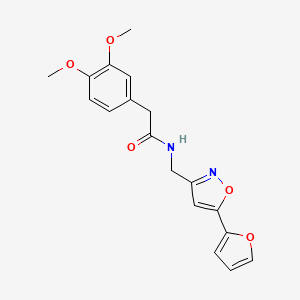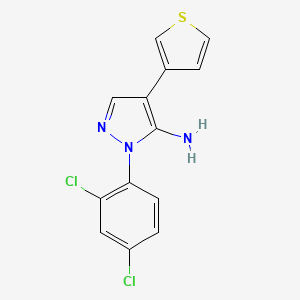
4-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazine-1-carbonyl)benzonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazine-1-carbonyl)benzonitrile hydrochloride is a useful research compound. Its molecular formula is C17H22ClN3O2 and its molecular weight is 335.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Antiviral Activities
- Antimicrobial Activities: Piperazine derivatives have been synthesized and evaluated for their antimicrobial properties against various pathogens. For example, novel urea and thiourea derivatives of piperazine doped with febuxostat showed promising antimicrobial and antiviral activities, particularly against Tobacco mosaic virus (TMV) and various bacterial strains (Reddy et al., 2013). This suggests that related compounds could be developed for antimicrobial applications.
- Antiviral Activities: Certain piperazine analogues have been identified as ligands for melanocortin receptors, displaying structural and pharmacological characterizations that suggest potential for antiviral applications (Mutulis et al., 2004).
Enzyme Inhibition and Cancer Research
- Enzyme Inhibition: Piperazine derivatives have also been explored for their ability to inhibit enzymes involved in disease processes. For instance, certain compounds have shown potent inhibitory effects on human carbonic anhydrase I and II isoenzymes, suggesting potential for therapeutic applications in conditions where these enzymes are implicated (Tuğrak et al., 2019).
- Anticancer Agents: Research into mono Mannich bases with piperazines has evaluated their cytotoxic/anticancer properties, highlighting the potential for these compounds to serve as anticancer agents or carbonic anhydrase inhibitors, with some showing significant tumor selectivity and inducing necrotic cell death in cancer cell lines (Tuğrak et al., 2019).
Miscellaneous Applications
- Biofilm Inhibition: Some piperazine derivatives have demonstrated significant biofilm inhibition activities, surpassing the reference drug Ciprofloxacin in efficacy. This suggests a potential application in combating biofilm-associated infections (Mekky & Sanad, 2020).
Mécanisme D'action
Target of Action
The primary target of 4-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazine-1-carbonyl)benzonitrile hydrochloride is the pyruvate kinase enzyme . Pyruvate kinase plays a crucial role in glycolysis, a metabolic pathway that provides energy to cells. It catalyzes the transfer of a phosphate group from phosphoenolpyruvate (PEP) to ADP, yielding one molecule of pyruvate and one molecule of ATP .
Biochemical Pathways
The compound affects the glycolysis pathway by targeting the pyruvate kinase enzyme . Pyruvate kinase is the enzyme that catalyzes the final step of glycolysis. By influencing the activity of this enzyme, the compound can impact the rate of glycolysis and the production of ATP, a key energy molecule in cells .
Result of Action
The compound’s action on the pyruvate kinase enzyme can lead to changes at the molecular and cellular levels, particularly in energy production through the glycolysis pathway . By potentially enhancing the activity of pyruvate kinase, the compound could increase the rate of glycolysis and ATP production, thereby providing more energy to cells .
Propriétés
IUPAC Name |
4-[4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carbonyl]benzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2.ClH/c18-11-13-1-3-15(4-2-13)17(22)20-9-7-19(8-10-20)12-16(21)14-5-6-14;/h1-4,14,16,21H,5-10,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFKFMJYWFUFRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C#N)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-[[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy]phenyl]cyclobutane-1-carboxylic acid](/img/structure/B2766777.png)
![2-[Cyclopentyl(prop-2-ynyl)amino]ethyl N,N-dimethylcarbamate](/img/structure/B2766779.png)

![[(2,5-dimethyl-1H-pyrrol-3-yl)methyl][(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B2766781.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B2766782.png)
![3,4,5-triethoxy-N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2766783.png)
![(3E)-1-(4-chlorobenzyl)-3-{[(4-ethoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2766786.png)

![TERT-BUTYL 2-[(2S)-PIPERIDIN-2-YL]ACETATE](/img/structure/B2766788.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2766791.png)
![ethyl 2-({2-[(3-fluorophenoxy)methyl]-3-oxo-2,3-dihydro-1H-isoindol-1-yl}oxy)acetate](/img/structure/B2766792.png)
![5-(4-Fluorophenyl)-6-(2-morpholinoethyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2766793.png)
